Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analogs Improves Membrane Permeability
The introduction of the 2,2,2-trifluoroethyl group at the 6-position significantly increases the compound's lipophilicity, a key determinant of membrane permeability and bioavailability in drug candidates. The predicted LogP (XLogP3) for 2-(2,2,2-trifluoroethyl)pyridine is 2.3, a value characteristic of this class and substantially higher than that of 2-methylpyridine (XLogP3: 1.2), which represents a common non-fluorinated analog [1][2]. The 2-bromo-6-(2,2,2-trifluoroethyl)pyridine core, with its additional bromine atom, is expected to exhibit an even higher LogP (computed LogP: 2.9489), further enhancing lipophilicity .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 2.9489 (computed) |
| Comparator Or Baseline | 2-methylpyridine: XLogP3 = 1.2 |
| Quantified Difference | Target class exhibits >1 unit higher LogP |
| Conditions | Computational prediction (XLogP3) and vendor data |
Why This Matters
Higher LogP directly correlates with improved passive membrane diffusion and oral absorption potential, making the compound a more attractive building block for orally bioavailable drugs.
- [1] PubChem. Pyridine, 2-(2,2,2-trifluoroethyl)-. View Source
- [2] PubChem. 2-Methylpyridine. View Source
